(9-Acetoxy-3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl stearate
Beschreibung
(9-Acetoxy-3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl stearate is a complex heterocyclic compound featuring a spiro[5.5]undecane core with fused dioxa-aza rings. The structure includes an acetoxy group at position 9, ethyl and tetramethyl substituents at positions 3, 8, and 10, and a stearate ester (C18 fatty acid) at the 3-methyl position. This combination of functional groups confers unique physicochemical properties, such as enhanced lipophilicity due to the stearate chain, which distinguishes it from simpler spiroazetidine derivatives .
Eigenschaften
Molekularformel |
C35H65NO6 |
|---|---|
Molekulargewicht |
595.9 g/mol |
IUPAC-Name |
(9-acetyloxy-3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl octadecanoate |
InChI |
InChI=1S/C35H65NO6/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-31(38)39-27-34(9-2)28-40-35(41-29-34)25-32(4,5)36(42-30(3)37)33(6,7)26-35/h8-29H2,1-7H3 |
InChI-Schlüssel |
MDTUYHDARFQYPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(COC2(CC(N(C(C2)(C)C)OC(=O)C)(C)C)OC1)CC |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (9-Acetoxy-3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl stearate is a complex synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a spirocyclic framework with multiple functional groups that may contribute to its biological activity. The presence of the acetoxy and stearate moieties suggests potential interactions with biological membranes and enzymes.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
Cytotoxicity assays conducted on human cancer cell lines revealed that the compound has selective cytotoxic effects. The IC50 values were determined using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results suggest that the compound may be a candidate for further development in cancer therapeutics.
The proposed mechanism of action involves the disruption of cellular membranes due to the lipophilic nature of the stearate moiety, leading to increased permeability and subsequent cell death. Additionally, the spirocyclic structure may interact with specific cellular targets involved in cell proliferation and apoptosis.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in combination with traditional antibiotics against resistant bacterial strains. Results indicated enhanced activity when used in synergy with amoxicillin.
- Cancer Cell Line Study : Research published in Cancer Letters investigated the cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, evidenced by increased caspase activation.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The stearate ester in the target compound dramatically increases lipophilicity compared to smaller esters (e.g., methyl, ethoxycarbonyl), impacting solubility and membrane permeability .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (), the target compound shows moderate structural overlap (~0.4–0.6) with smaller spiroazetidines (e.g., tert-butyl ester in ), but lower similarity (<0.3) with heteroaromatic derivatives (e.g., thiophene-containing analogues in ). The stearate chain contributes to this divergence, underscoring the need for activity-specific assays despite structural similarities .
Physicochemical and Bioactive Properties
- Lipophilicity : The stearate ester increases LogP to >8, favoring lipid membrane interaction but limiting aqueous solubility (<0.1 mg/mL). This contrasts sharply with methyl ester derivatives (LogP ~2.5, solubility >10 mg/mL) .
- Stability : The acetoxy group may render the compound prone to hydrolysis under basic conditions, unlike stable methyl or tert-butyl esters .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (9-Acetoxy-3-ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl stearate, and how can purity be optimized?
- Methodological Answer : The synthesis of spirocyclic compounds often involves multi-step reactions. For analogous structures (e.g., 1-oxa-9-azaspiro[5.5]undecane derivatives), key steps include:
- Spirocyclization : Use of nucleophilic substitution or condensation reactions to form the spiro core .
- Esterification : Stearate groups can be introduced via acyl chloride coupling under inert conditions .
- Purification : Preparative HPLC or chromatography (e.g., MeOH/MeCN gradients) resolves diastereomers and improves purity .
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodological Answer :
- NMR Analysis : and NMR are critical for assigning stereocenters. For example, coupling constants in NMR distinguish axial/equatorial substituents in spiro systems .
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
- Chiral HPLC : Separates enantiomers; retention times correlate with stereoisomer ratios (e.g., 2:1 diastereomer mixtures resolved in prior studies) .
Q. What stability challenges arise during storage or handling of this compound?
- Methodological Answer :
- Hydrolysis Risk : The acetoxy group is susceptible to hydrolysis. Store under anhydrous conditions (e.g., inert gas, desiccants) .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Similar spiro compounds degrade above 150°C .
- Light Sensitivity : UV-Vis spectroscopy monitors photooxidation; amber vials are recommended for long-term storage .
Advanced Research Questions
Q. How does the steric environment of the spirocyclic core influence reactivity in catalytic or enzymatic systems?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates steric maps (e.g., using %V) to predict accessibility of reactive sites .
- Enzyme Inhibition Assays : Test interactions with targets like soluble epoxide hydrolase (sEH), where spirocycles act as inhibitors. IC values correlate with substituent bulk .
- Kinetic Studies : Compare reaction rates (e.g., ester hydrolysis) between spiro derivatives and linear analogs to quantify steric effects .
Q. What strategies resolve contradictions in biological activity data across spirocyclic analogs?
- Methodological Answer :
- Meta-Analysis : Pool data from structural analogs (e.g., 9-benzyl-1-oxa-9-azaspiro[5.5]undecane) to identify trends. For example, hydroxyl groups at position 4 enhance solubility but reduce membrane permeability .
- SAR Studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) and measure activity against targets like MmpL3 or sEH .
- Controlled Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, THF improves yields in spirocyclization vs. DCM .
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., epimerization) by precise control of residence time .
- Byproduct Profiling : LC-HRMS identifies impurities; mechanistic insights guide pathway adjustments (e.g., quenching reactive intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
